2-(4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile
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Description
2-(4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C15H12N4O3S2 and its molecular weight is 360.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis of Pyridine and Thiazine Derivatives: Research has focused on synthesizing and characterizing various pyridine and thiazine derivatives. These compounds are synthesized through reactions involving thioacetamides, hydrazine hydrate, nitromethane, formaldehyde, and isothiocyanates, leading to the formation of thiosemicarbazides, triazoles, Schiff bases, and thiadiazolyl derivatives. These processes highlight the compound's versatility in forming a basis for generating a wide range of heterocyclic compounds with potential biological activities (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Potential Applications
Antimicrobial and Anticancer Activities
Some derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, derivatives synthesized from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile showed significant antibacterial and antitumor properties, suggesting potential applications in developing new therapeutic agents (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Glycosidase Inhibitory Activity
Derivatives containing the pyridopyrimidinone moiety have been tested for glycosidase inhibitory activities, showing significant potential in managing hyperglycemia associated with type II diabetes. This indicates the compound's role in developing new treatments for diabetes through enzyme inhibition (Patil, Nandre, Ghosh, Rao, Chopade, & Bhosale, 2012).
Properties
IUPAC Name |
2-[4-(3-methylsulfanylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S2/c1-23-12-5-2-4-11(10-12)19-14-13(6-3-8-17-14)24(21,22)18(9-7-16)15(19)20/h2-6,8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNRMJHWCWXBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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